molecular formula C14H18N2O6 B15172451 L-Alanyl-O-(4-methoxybenzoyl)-L-serine CAS No. 921934-44-3

L-Alanyl-O-(4-methoxybenzoyl)-L-serine

Cat. No.: B15172451
CAS No.: 921934-44-3
M. Wt: 310.30 g/mol
InChI Key: RJPGFIZTUDICMO-KWQFWETISA-N
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Description

L-Alanyl-O-(4-methoxybenzoyl)-L-serine is a synthetic derivative of the amino acid L-serine, modified with an alanyl residue and a 4-methoxybenzoyl group.

L-serine, a non-essential amino acid, is a critical co-agonist of N-methyl-D-aspartate receptors (NMDARs) and plays a role in synaptic plasticity, neuroprotection, and redox homeostasis . The 4-methoxybenzoyl group, derived from 4-methoxybenzoyl chloride, is frequently used in medicinal chemistry to improve lipophilicity and biological activity, as seen in thiourea derivatives with antioxidant and enzyme-inhibitory properties . The alanyl residue may further optimize cellular uptake or metabolic stability.

Properties

CAS No.

921934-44-3

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxybenzoyl)oxypropanoic acid

InChI

InChI=1S/C14H18N2O6/c1-8(15)12(17)16-11(13(18)19)7-22-14(20)9-3-5-10(21-2)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t8-,11-/m0/s1

InChI Key

RJPGFIZTUDICMO-KWQFWETISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)OC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-(4-methoxybenzoyl)-L-serine typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of L-alanine and L-serine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reaction: The protected L-alanine is coupled with the protected L-serine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The hydroxyl group of the serine residue is esterified with 4-methoxybenzoic acid using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-(4-methoxybenzoyl)-L-serine can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine, L-serine, and 4-methoxybenzoic acid.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

    Hydrolysis: L-alanine, L-serine, and 4-methoxybenzoic acid.

    Oxidation: L-Alanyl-O-(4-hydroxybenzoyl)-L-serine.

    Substitution: L-Alanyl-O-(4-substituted-benzoyl)-L-serine.

Scientific Research Applications

L-Alanyl-O-(4-methoxybenzoyl)-L-serine has several scientific research applications:

    Medicinal Chemistry: It is used as a model compound for studying peptide-based drug design and delivery.

    Biochemistry: It serves as a substrate for enzyme assays and studies on peptide bond formation and hydrolysis.

    Industrial Applications: It is used in the synthesis of peptide-based materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Alanyl-O-(4-methoxybenzoyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (L-alanine, L-serine, and 4-methoxybenzoic acid) that can interact with various biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

L-Serine

  • Structure: Simple amino acid (NH₂-CH(CH₂OH)-COOH).
  • Biological Activities: Neuroprotection: Improves seizure frequency, behavior, and EEG patterns in GRIN-related disorders via NMDAR modulation . Antioxidant/Cytoprotective Effects: Upregulates Nrf2, HO-1, and nitric oxide (NO) in endothelial cells, mitigating oxidative stress . Cognitive Support: Prevents synaptic deficits in Alzheimer’s disease models by enhancing astrocytic glycolysis .
  • Mechanism : Acts as an NMDAR co-agonist and activates antioxidant pathways.

4-Methoxybenzoyl Thiourea Derivatives

  • Structure : Thiourea (-NH-CS-NH-) linked to 4-methoxybenzoyl groups.
  • Biological Activities :
    • Antioxidant: DPPH scavenging (e.g., derivative 8 showed IC₅₀ = 12.3 µM) .
    • Enzyme Inhibition: Urease inhibition (compound 7: IC₅₀ = 9.8 µM) via molecular docking .
  • Mechanism : Radical scavenging and competitive enzyme binding.
  • Limitations: Limited neuroprotective data; primarily studied in vitro.

O-Acylated Serine Derivatives (e.g., O-Acetyl-L-serine)

  • Structure : L-serine with acyl groups (e.g., acetyl) at the hydroxyl position.
  • Enhanced stability compared to L-serine.
  • Mechanism : Metabolic intermediate in sulfur assimilation.

Comparative Analysis Table

Compound Key Structural Features Biological Activities Mechanism of Action References
This compound Alanyl + 4-methoxybenzoyl + L-serine Hypothesized: Neuroprotection, antioxidant synergy Potential NMDAR modulation + Nrf2/HO-1 activation + radical scavenging
L-Serine Unmodified amino acid Neuroprotection, antioxidant, cognitive support NMDAR co-agonism, Nrf2 pathway activation
4-Methoxybenzoyl Thiourea Derivatives Thiourea + 4-methoxybenzoyl Antioxidant, urease inhibition DPPH scavenging, enzyme binding
O-Acetyl-L-serine Acetylated L-serine Metabolic intermediate Cysteine biosynthesis N/A

Mechanistic and Efficacy Insights

  • Neuroprotection : L-serine’s efficacy in GRIN-related disorders and Alzheimer’s models is well-documented . The addition of a 4-methoxybenzoyl group may enhance blood-brain barrier penetration or receptor affinity, though this requires validation.
  • Enzyme Interactions : Unlike thiourea derivatives targeting urease, the primary target of this compound is likely NMDARs or antioxidant pathways, given its L-serine backbone.

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